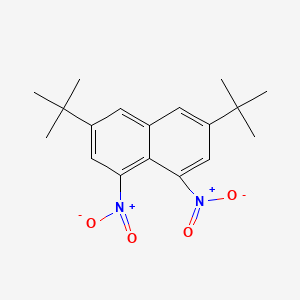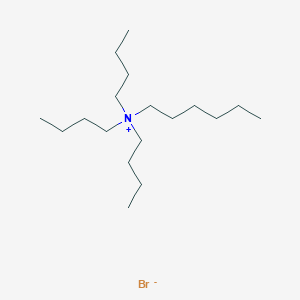
Tributylhexylaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributylhexylaminium bromide is a quaternary ammonium compound with the molecular formula C18H40BrN and a molecular weight of 350.43 g/mol . It is known for its role as an ionic liquid and is used in various chemical processes due to its unique properties.
Preparation Methods
Tributylhexylaminium bromide can be synthesized through the reaction of tributylamine with hexyl bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen, and is carried out under reflux conditions in a solvent like acetonitrile . The reaction mixture is then cooled, and the product is isolated by adding water and extracting the organic layer. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tributylhexylaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Tributylhexylaminium bromide has a wide range of applications in scientific research:
Biology: It is studied for its potential use in biological systems, particularly in the context of ionic liquids and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of tributylhexylaminium bromide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Tributylhexylaminium bromide can be compared with other quaternary ammonium compounds such as:
Tetrabutylammonium bromide: Similar in structure but with four butyl groups instead of three butyl and one hexyl group.
Hexyltrimethylammonium bromide: Contains three methyl groups and one hexyl group. It has different solubility and catalytic properties compared to this compound.
The uniqueness of this compound lies in its specific combination of butyl and hexyl groups, which impart distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C18H40BrN |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tributyl(hexyl)azanium;bromide |
InChI |
InChI=1S/C18H40N.BrH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MGFDNLWKTJVEDZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


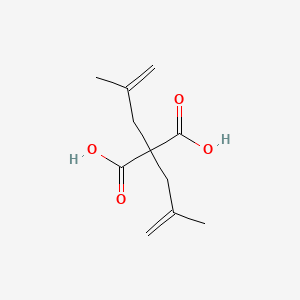
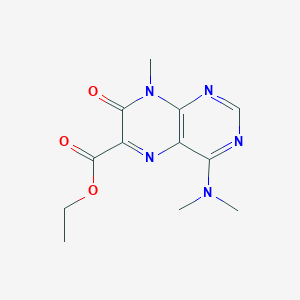

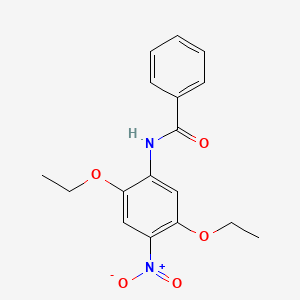
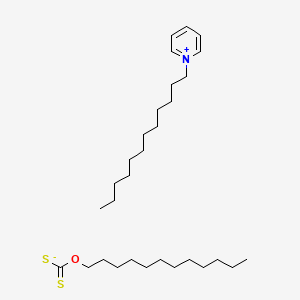
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
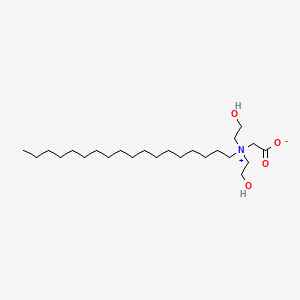
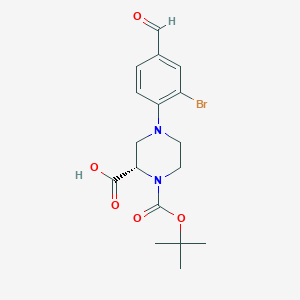
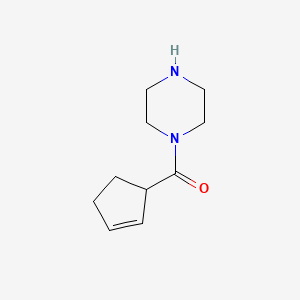

![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)
